

Spectroscopic Elucidation of 3-amino-2-methylquinazolin-4(3H)-one: A Technical Guide

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Compound of Interest

Compound Name: 3-amino-2-methylquinazolin-4(3H)-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound **3-amino-2-methylquinazolin-4(3H)-one**. The information is intended to aid in the structural verification and characterization of this important heterocyclic scaffold, which is of significant interest in medicinal chemistry.

^1H and ^{13}C NMR Spectral Data

The following tables summarize the proton and carbon NMR spectral data for **3-amino-2-methylquinazolin-4(3H)-one**, compiled from various studies. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signals.

^1H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Solvent	Spectrometer Frequency (MHz)	Reference
8.08	d	1H	H ₅	CDCl ₃	300	[1]
7.63–7.61	m	2H	Ar-H	CDCl ₃	300	[1]
7.36–7.31	m	1H	Ar-H	CDCl ₃	300	[1]
5.15	s	2H	NH ₂	CDCl ₃	300	[1]
2.66	s	3H	CH ₃	CDCl ₃	300	[1]
7.91–7.90	d (J = 9.58 Hz)	2H	Ar-H	DMSO-d ₆	500	[2]
7.30–7.27	m	2H	Ar-H	DMSO-d ₆	500	[2]
6.50	s	2H	NH ₂	DMSO-d ₆	500	[2]
2.07	s	3H	CH ₃	DMSO-d ₆	500	[2]
7.92-7.90	d (J = 9.56 Hz)	2H	Ar-H	CDCl ₃	500	[3]
7.30-7.27	m	2H	Ar-H	CDCl ₃	500	[3]
6.50	s	2H	NH ₂	CDCl ₃	500	[3]
2.07	s	3H	CH ₃ -C=N	CDCl ₃	500	[3]

¹³C NMR Data

Chemical Shift (δ , ppm)	Assignment	Solvent	Spectrometer Frequency (MHz)	Reference
173.21	C=O	CDCl ₃	125	[3]
151.18	C	CDCl ₃	125	[3]
135.00	CH	CDCl ₃	125	[3]
132.27	CH	CDCl ₃	125	[3]
122.89	C	CDCl ₃	125	[3]
117.04	CH	CDCl ₃	125	[3]
116.82	CH	CDCl ₃	125	[3]
109.99	C	CDCl ₃	125	[3]
20.78	CH ₃	CDCl ₃	125	[3]

Experimental Protocols

The following section details the methodologies for obtaining the NMR spectra of **3-amino-2-methylquinazolin-4(3H)-one**.

Synthesis of 3-amino-2-methylquinazolin-4(3H)-one

The synthesis of the title compound is a prerequisite for its spectral analysis. A common and effective method involves a two-step process:

- Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one: This intermediate is prepared through the thermal cyclization of anthranilic acid with acetic anhydride.[4]
- Synthesis of **3-amino-2-methylquinazolin-4(3H)-one**: The benzoxazinone intermediate is then reacted with hydrazine hydrate in ethanol under reflux to yield the final product.[2][4]
The reaction progress is typically monitored by Thin Layer Chromatography (TLC).[4]

NMR Sample Preparation and Data Acquisition

A standardized protocol for NMR analysis is crucial for obtaining high-quality, reproducible data.

Sample Preparation:

- Weigh approximately 5-10 mg of the purified **3-amino-2-methylquinazolin-4(3H)-one** sample.[\[5\]](#)[\[6\]](#)
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[\[5\]](#)
- Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.[\[6\]](#)
- Transfer the solution to a standard 5 mm NMR tube.[\[5\]](#)
- Filter the solution through a small plug of glass wool in a Pasteur pipette if any particulate matter is present.[\[6\]](#)

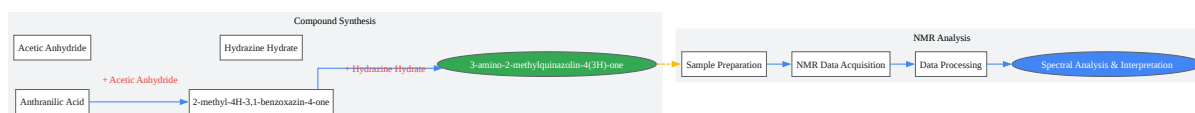
Instrumentation and Data Acquisition:

- Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal resolution and sensitivity.[\[6\]](#)
- Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.[\[5\]](#)
- Shim the magnetic field to achieve optimal homogeneity and resolution.[\[5\]](#)
- ¹H NMR Acquisition:
 - Acquire the spectrum with a sufficient number of scans (typically 4-8 transients) to achieve a good signal-to-noise ratio.[\[5\]](#)
 - Typical spectral parameters include a spectral width of -2 to 14 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.[\[6\]](#)
- ¹³C NMR Acquisition:

- Acquire the spectrum using standard parameters, which may require a larger number of scans compared to ^1H NMR to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Perform phase and baseline corrections.
 - Reference the spectrum to the residual solvent peak (e.g., DMSO- d_6 at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C ; CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).^[5]

Workflow for NMR Spectroscopic Analysis

The logical flow for the characterization of **3-amino-2-methylquinazolin-4(3H)-one** via NMR is depicted in the following diagram.



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